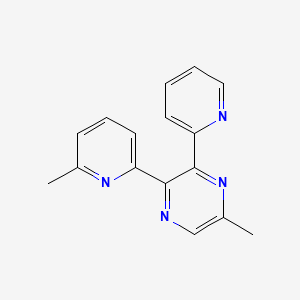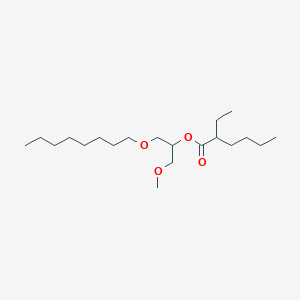![molecular formula C20H33ClF3NO B14397814 N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride CAS No. 89807-46-5](/img/structure/B14397814.png)
N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butan-1-aminium chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride typically involves the following steps:
Formation of the trifluoromethoxyphenyl intermediate: This step involves the introduction of the trifluoromethoxy group to the phenyl ring. One common method is the reaction of phenol with trifluoromethyl iodide in the presence of a base.
Alkylation: The intermediate is then alkylated with dibutylamine to form the N,N-dibutyl derivative.
Quaternization: The final step involves the quaternization of the amine with butyl chloride to form the aminium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Nucleophilic Substitution: Substituted amines or phenyl derivatives.
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Reduced amine derivatives.
Scientific Research Applications
N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the binding affinity of the compound to its target, leading to increased potency. The aminium chloride structure allows for ionic interactions with negatively charged sites on the target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-N-{[3-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N,N-Dibutyl-N-{[3-(methoxy)phenyl]methyl}butan-1-aminium chloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets.
Properties
CAS No. |
89807-46-5 |
|---|---|
Molecular Formula |
C20H33ClF3NO |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
tributyl-[[3-(trifluoromethoxy)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C20H33F3NO.ClH/c1-4-7-13-24(14-8-5-2,15-9-6-3)17-18-11-10-12-19(16-18)25-20(21,22)23;/h10-12,16H,4-9,13-15,17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZLBPZTRYJQRYEM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC(=CC=C1)OC(F)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
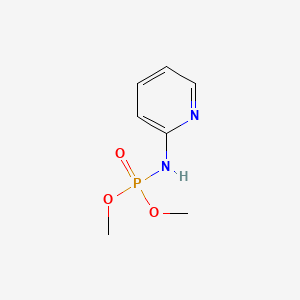
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
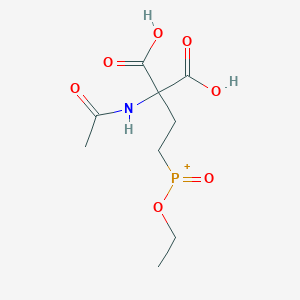
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
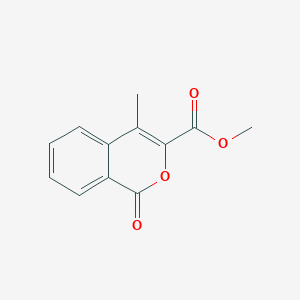

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)
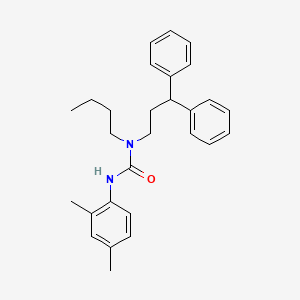
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
